5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6-2-3-12-8(11-6)7(4-9)5-10-12/h5-6,11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKURNPMVEXUGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN2C(=C(C=N2)C#N)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through several methods. One notable method involves the iridium-catalyzed asymmetric hydrogenation of heteroaromatics with multiple nitrogen atoms. This method uses substrate activation to achieve high enantiomeric excess (up to 99%) and is efficient for large-scale synthesis .
Another method involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, such as a β-alkoxyenone or enaminone .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of catalytic hydrogenation processes, which are scalable and cost-effective. The use of chiral catalysts and substrate activation strategies are crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes several functionalization reactions, influenced by its heterocyclic core and substituents (e.g., methyl, carbonitrile):
-
Substitution reactions :
Halogenation or nitration at the 3-position (e.g., using nitric acid) can introduce reactive groups, enhancing biological activity. -
Elimination reactions :
Partial reduction of the tetrahydro core followed by elimination can generate dihydropyrazolo[1,5-a]pyrimidines, which are thermodynamically stable . -
Addition reactions :
Organometallic reagents (e.g., Grignard reagents) react with the carbonitrile group, enabling functional group transformations. -
Hydrogenation :
Rhodium or iridium catalysts enable asymmetric hydrogenation to produce chiral derivatives, critical for applications in kinase inhibitors (e.g., BTK inhibitors like zanubrutinib) .
Scientific Research Applications
Anxiolytic and Antidepressant Properties
Research indicates that derivatives of 5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile exhibit significant anxiolytic effects. These compounds are believed to modulate neurotransmitter systems in the brain, making them potential candidates for treating anxiety disorders and depression.
Case Study:
A study demonstrated that these compounds could reduce anxiety-like behavior in animal models, suggesting their potential for therapeutic use in humans.
Anticancer Activity
The compound has shown promising anticancer properties by inhibiting the growth of various cancer cell lines. Its mechanism involves targeting specific enzymes that are crucial for cancer cell proliferation.
| Compound | Cancer Type | IC (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| 5-Methyl derivative | MCF-7 (Breast) | 8.0 |
Case Study:
In vitro studies have shown that this compound can induce apoptosis in lung cancer cells through mitochondrial pathways.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine synthesis.
| Enzyme | Inhibition Type | IC (µM) | Reference |
|---|---|---|---|
| DHODH | Competitive Inhibition | 15.0 | |
| Xanthine Oxidase | Moderate Inhibition | 72.4 |
Antimicrobial Activity
Emerging studies have indicated that derivatives of this compound possess antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.
Case Study:
In one investigation focusing on antimicrobial activity, derivatives were tested against several bacterial strains and showed promising results in inhibiting bacterial growth.
Mechanism of Action
The mechanism of action of 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. For example, it has been studied as a Bruton’s tyrosine kinase (BTK) inhibitor, which is important in the treatment of autoimmune diseases and cancers .
Comparison with Similar Compounds
Core Structural Variations
The target compound is compared to structurally related derivatives (Table 1):
| Compound | Core Structure | Key Substituents | Similarity to Target |
|---|---|---|---|
| 5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pyrazolo[1,5-a]pyrimidine | 5-CH₃, 3-CN, saturated pyrimidine ring | Reference |
| (2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) | Thiazolo[3,2-a]pyrimidine | Benzylidene group, 6-CN, fused thiazole ring | Low |
| 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl methanone | Pyrazolo[1,5-a]pyrimidine | 7-CF₃, 5-thiophene, ketone substituent | Moderate |
| 7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Pyrazolo[1,5-a]pyrimidine | 7-NH₂, 5-oxo, partially saturated ring | High (0.74 similarity) |
| Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate | Pyrazolo[1,5-a]pyrimidine | 5-Br, 3-COOEt | Moderate (0.69 similarity) |
Key Observations :
- Saturation : The target compound’s tetrahydropyrimidine ring improves conformational stability compared to fully aromatic analogs (e.g., compound 11a).
- Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) enhance electrophilicity, while bulky substituents (e.g., benzylidene in 11a) may sterically hinder reactivity .
Physicochemical Properties
Selected spectral and physical data (Table 3):
| Compound | Melting Point (°C) | IR (CN stretch, cm⁻¹) | ¹H NMR Highlights |
|---|---|---|---|
| 11a | 243–246 | 2,219 | δ 2.24 (CH₃), 7.94 (=CH) |
| 11b | 213–215 | 2,209 | δ 8.01 (=CH), aromatic protons at 6.67–7.41 |
| 12 | 268–269 | 2,220 | δ 9.59 (NH, exchangeable), 7.10–7.82 (ArH) |
Biological Activity
5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C8H10N4
- Molecular Weight : 162.19 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in metabolic pathways. For instance, it exhibits significant inhibitory activity against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. This inhibition can lead to reduced cellular proliferation in certain cancer cells .
- Receptor Modulation : It interacts with specific receptors that are implicated in inflammatory and immune responses. This modulation can potentially lead to anti-inflammatory effects and immune system regulation .
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it inhibits the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the activation of caspases and the upregulation of pro-apoptotic proteins .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity against a range of pathogens. It has shown effectiveness against both bacterial and fungal strains in laboratory settings, suggesting its potential use as an antimicrobial agent .
Anti-inflammatory Effects
Research indicates that this compound possesses anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines in cell cultures and animal models, making it a candidate for further investigation in inflammatory diseases .
Case Studies and Research Findings
Q & A
Basic: What are the standard synthetic routes for preparing pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their equivalents (e.g., enaminones). For example, refluxing 3-aminopyrazole-4-carboxylate with enaminones in polar solvents like pyridine yields the core structure . Optimization involves adjusting reaction time (5–6 hours), temperature (reflux conditions), and stoichiometric ratios to improve yields (up to 70%) . Post-synthesis purification often employs recrystallization from ethanol or DMF .
Advanced: How can structural contradictions in spectroscopic data be resolved during characterization of novel derivatives?
Discrepancies in NMR or IR data may arise from tautomerism or crystallographic packing effects. For example, planar molecular geometries (r.m.s. deviation <0.011 Å) observed via X-ray diffraction can explain unexpected splitting in NMR signals due to restricted rotation . Cross-validation using -DEPT and 2D-COSY experiments is critical. In cases of ambiguous mass spectrometry (MS) peaks, high-resolution MS (HRMS) or isotopic pattern analysis can confirm molecular formulas (e.g., CHClN with exact mass 227.05) .
Basic: What analytical techniques are essential for confirming the structure of pyrazolo[1,5-a]pyrimidines?
Key techniques include:
- Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.35–1.45 Å) and intermolecular interactions (e.g., C–H⋯N hydrogen bonds with d ≈ 2.6 Å) .
- Multinuclear NMR : NMR identifies substituents (e.g., methyl groups at δ 2.24 ppm), while NMR confirms nitrile (δ 116–117 ppm) and carbonyl signals .
- IR spectroscopy : Detects functional groups like C≡N (ν ≈ 2220 cm) and NH (ν ≈ 3420 cm) .
Advanced: What strategies enhance the pharmacological activity of pyrazolo[1,5-a]pyrimidine derivatives?
Bioactivity is modulated by substituent engineering:
- Electron-withdrawing groups (e.g., Cl, CN) improve metabolic stability and target binding. For example, 7-chloro derivatives exhibit anti-tumor activity by inhibiting kinase pathways .
- Aminoethyl side chains (e.g., N-Boc-N-benzyl groups) increase solubility and blood-brain barrier penetration, as seen in CNS-targeted analogs .
- Carboxamide functionalization (e.g., 3-carboxamide derivatives) enhances hydrogen-bonding interactions with biological targets like pyrimidine-binding enzymes .
Basic: How are reaction conditions optimized for cyclocondensation steps?
Critical parameters include:
- Solvent selection : Pyridine or acetic anhydride facilitates nucleophilic attack, while DMF accelerates enaminone formation .
- Catalyst use : Triethylamine or sodium acetate neutralizes HCl byproducts, improving yields (up to 68%) .
- Temperature control : Reflux (100–120°C) ensures complete cyclization without side reactions like decomposition .
Advanced: How are weak intermolecular interactions in crystal structures leveraged for material design?
Infinite sheets formed via C–H⋯N hydrogen bonds (e.g., d = 2.58 Å) influence solid-state properties like melting points (263–268°C) and solubility. These interactions can be exploited to design co-crystals with improved bioavailability or optical properties .
Basic: What purification methods are effective for pyrazolo[1,5-a]pyrimidines?
- Recrystallization : Ethanol or ethyl acetate yields high-purity crystals (e.g., 67% recovery for 7-chloro derivatives) .
- Column chromatography : Silica gel with hexane/ethyl acetate gradients separates isomers (e.g., 2- vs. 3-substituted products) .
- Acid-base extraction : Neutralizes unreacted amines or carbonyl precursors .
Advanced: How are solubility challenges addressed in pharmacological assays?
- Prodrug strategies : Esterification (e.g., ethyl carboxylates) enhances lipophilicity, while hydrolysis in vivo regenerates active carboxylic acids .
- Co-solvent systems : DMSO/water mixtures (≤10% DMSO) maintain compound stability during in vitro testing .
- Nanoparticle encapsulation : Polymeric carriers (e.g., PLGA) improve aqueous dispersion for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
